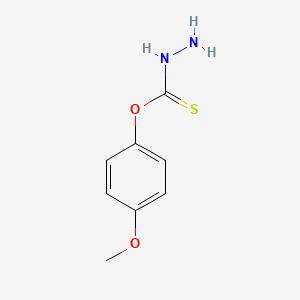![molecular formula C18H38O9 B14343661 10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane CAS No. 105743-33-7](/img/structure/B14343661.png)
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane is a complex organic compound known for its unique structure and properties. It is characterized by multiple ether linkages, making it a polyether compound. This compound is often used in various scientific and industrial applications due to its chemical stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane typically involves the stepwise addition of ethylene oxide to a methoxyethanol precursor. The reaction is usually carried out under controlled conditions, with the presence of a catalyst such as potassium hydroxide to facilitate the addition reactions. The process involves multiple stages of ethoxylation, where ethylene oxide is added to the growing chain, resulting in the formation of the desired polyether compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors ensures consistent product quality and high yield. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols or ethers.
Substitution: Formation of substituted ethers or other derivatives.
Scientific Research Applications
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis and polymer chemistry.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the formulation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane is primarily based on its ability to interact with other molecules through hydrogen bonding and van der Waals forces. Its polyether structure allows it to form stable complexes with various substrates, enhancing their solubility and stability. The compound can also act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A simpler polyether with fewer ether linkages.
Triethylene glycol monomethyl ether: Another polyether with similar properties but a shorter chain length.
Polyethylene glycol (PEG): A widely used polyether with varying chain lengths and applications.
Uniqueness
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane stands out due to its longer chain length and higher number of ether linkages, which confer enhanced solubility and stability properties. Its unique structure makes it particularly useful in applications requiring high chemical stability and the ability to form stable complexes with other molecules.
Properties
CAS No. |
105743-33-7 |
|---|---|
Molecular Formula |
C18H38O9 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1,2,3-tris[2-(2-methoxyethoxy)ethoxy]propane |
InChI |
InChI=1S/C18H38O9/c1-19-4-7-22-10-12-25-16-18(27-15-14-24-9-6-21-3)17-26-13-11-23-8-5-20-2/h18H,4-17H2,1-3H3 |
InChI Key |
FEPZLEYEVXBFCX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCC(COCCOCCOC)OCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


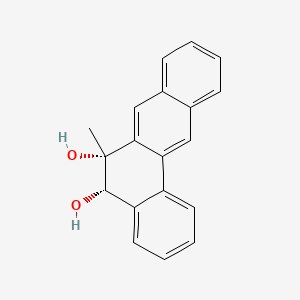
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
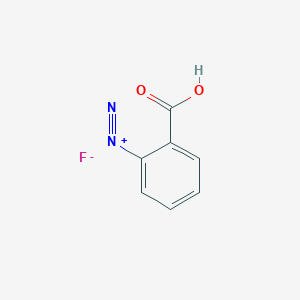
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)
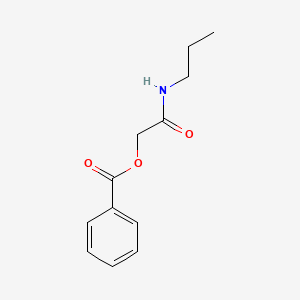
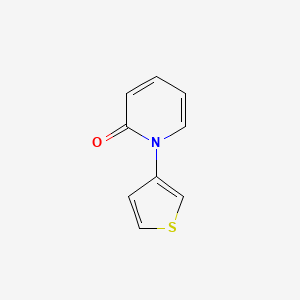
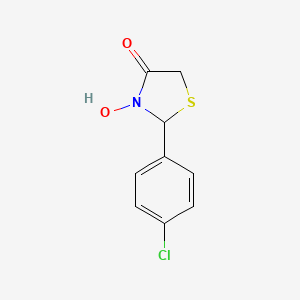
![1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14343638.png)

